Zolunicant

Addiction Pharmacology Nicotinic Receptors Toxicology

Addiction researchers often face confounding hallucinogenic and cardiotoxic effects when using ibogaine. Zolunicant (MM-110) eliminates these confounds as a selective α3β4 nAChR antagonist (IC50 0.75-0.90 μM). • Validated in rodent self-administration models (morphine, cocaine, METH, nicotine, ethanol). • Leishmanicidal activity against L. amazonensis amastigotes (Phase 2 candidate). • Superior preclinical safety: no cerebellar toxicity or bradycardia vs. ibogaine.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 188125-42-0
Cat. No. B1257387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolunicant
CAS188125-42-0
Synonyms18-MC compound
18-methoxycoronaridine
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCOCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1
InChIKeyDTJQBBHYRQYDEG-SVBQBFEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolunicant (CAS 188125-42-0): A Selectively Designed Iboga Alkaloid Congener for Addiction Research and Beyond


Zolunicant (MM-110), also known as (±)-18-Methoxycoronaridine (18-MC), is a synthetic derivative of the psychoactive alkaloid ibogaine, belonging to the coronaridine class of alkaloids [1]. It was specifically engineered to retain the anti-addictive properties of its parent compound while minimizing hallucinogenic and cardiotoxic side effects [2]. It functions primarily as a non-competitive antagonist of the nicotinic α3β4 acetylcholine receptor (nAChR), with a reported IC50 of 0.75-0.90 μM [3][4].

Zolunicant Procurement: Why Ibogaine and Other Analogs Are Not Interchangeable


Generic substitution with the parent alkaloid ibogaine or related congeners is scientifically and practically unsound. Zolunicant (18-MC) exhibits a distinct pharmacological profile that is critical for its specific research and potential therapeutic applications. Unlike ibogaine, Zolunicant demonstrates a markedly narrower spectrum of action, lacking significant affinity for NMDA receptors, sigma-2 receptors, and the serotonin transporter (SERT) [1][2]. This functional selectivity, particularly its preferential antagonism at α3β4 nAChRs over the α4β2 subtype [3], directly translates to a superior preclinical safety profile, as evidenced by the absence of the cerebellar damage and bradycardia associated with ibogaine [1].

Quantitative Differentiation of Zolunicant: A Head-to-Head Evidence Guide for Scientific Procurement


Zolunicant vs. Ibogaine: Receptor Selectivity and Enhanced Preclinical Safety Margin

Zolunicant (18-MC) exhibits a differentiated receptor binding profile compared to its parent compound, ibogaine. While both compounds have similar affinities for kappa opioid and α3β4 nicotinic receptors, Zolunicant demonstrates significantly lower affinity for NMDA receptors, sigma-2 receptors, and the serotonin transporter (SERT) [1]. This functional divergence directly correlates with an improved in vivo safety profile. Specifically, Zolunicant does not induce the cerebellar damage or whole-body tremors observed with ibogaine at high doses (≥100 mg/kg), nor does it cause the bradycardia associated with ibogaine at high doses [1].

Addiction Pharmacology Nicotinic Receptors Toxicology Ibogaine Derivatives

Zolunicant vs. Ibogaine: Reduced Off-Target Effects on Neurochemistry

Zolunicant (18-MC) demonstrates a more selective neurochemical impact compared to ibogaine. In vivo microdialysis studies reveal that while both 18-MC and ibogaine decrease extracellular dopamine in the nucleus accumbens, only ibogaine increases extracellular serotonin in the same brain region [1]. Furthermore, only ibogaine enhances cocaine-induced increases in accumbal dopamine, whereas 18-MC does not [1]. These differences suggest a cleaner pharmacological profile for 18-MC, potentially reducing unwanted serotonergic side effects and complex interactions with stimulants.

Addiction Pharmacology In Vivo Microdialysis Dopamine Serotonin

Zolunicant vs. Mecamylamine, Dextromethorphan, Bupropion: Synergistic Efficacy in Addiction Models

Zolunicant (18-MC) has been shown to act synergistically with other α3β4 nAChR antagonists. Low-dose combinations of 18-MC with mecamylamine, dextromethorphan, or bupropion significantly decreased morphine, methamphetamine, and nicotine self-administration in rats, at doses that were completely ineffective when each drug was administered alone [1]. This suggests a cooperative or additive effect that is not observed with other compounds, highlighting its unique potential for combination pharmacotherapy research.

Addiction Pharmacology Combination Therapy Nicotinic Receptors Synergy

Zolunicant vs. (+)-Catharanthine: Divergent Antidepressant Mechanisms

In comparative antidepressant studies, (-)-18-MC (the active enantiomer of Zolunicant) and its congener (+)-catharanthine both show antidepressant-like activity in mice, but achieve this through distinct monoaminergic mechanisms. In vitro radioligand and functional studies showed that (+)-catharanthine inhibits the norepinephrine transporter (NET) with higher potency/affinity than (-)-18-MC (no specific Ki or IC50 provided in abstract), whereas both compounds inhibit the serotonin transporter (SERT) with similar potency/affinity [1]. Behavioral analysis using the forced swim test (FST) confirmed this differential mechanism: norepinephrine depletion only decreased (+)-catharanthine's activity, while serotonin depletion affected both compounds [1].

Antidepressant Activity Monoamine Transporters Serotonin Norepinephrine

Zolunicant: Demonstrated Antileishmanial Activity In Vitro

Zolunicant (18-MC) exhibits significant leishmanicidal activity in vitro against the intracellular amastigote stage of Leishmania amazonensis. In a cell viability assay using L. amazonensis-infected macrophages, treatment with Zolunicant (referred to as 18-MCOR) for 24 hours resulted in a dose-dependent reduction in amastigote survival. Concentrations of 1, 10, and 20 μg/mL decreased amastigote survival by 73%, 84%, and 92%, respectively, compared to untreated controls [1]. While no direct comparator data is provided in this specific assay, this quantifies its antiparasitic potency.

Leishmaniasis Antiparasitic Activity In Vitro Assay Leishmania amazonensis

Zolunicant (CAS 188125-42-0): Validated Application Scenarios for Research and Development


Addiction Research Requiring a Clean, Non-Hallucinogenic α3β4 Antagonist

Based on the evidence of its superior safety and receptor selectivity profile compared to ibogaine [1], Zolunicant is the optimal choice for studies focused on the role of α3β4 nAChRs in drug reinforcement, withdrawal, and sensitization. It allows for the investigation of anti-addictive mechanisms without the confounding neurotoxic, hallucinogenic, or complex polypharmacological effects of the parent compound [2].

Investigating Synergistic Combination Therapies for Substance Use Disorders

As demonstrated by its ability to synergize with mecamylamine, dextromethorphan, and bupropion to reduce drug self-administration at otherwise ineffective doses [3], Zolunicant is a unique and critical tool for researchers exploring multi-target approaches to addiction pharmacotherapy.

Studies on Dopaminergic vs. Serotonergic Contributions to Drug Effects

Zolunicant's selective impact on dopamine without affecting serotonin in the nucleus accumbens [1] makes it an ideal compound for dissecting the specific roles of these neurotransmitter systems in addiction and reward pathways. This is in stark contrast to ibogaine, which modulates both systems.

In Vitro and In Vivo Antiparasitic Screening Against Leishmania Species

With quantifiable in vitro leishmanicidal activity against L. amazonensis amastigotes [4] and evidence of clinical development for cutaneous leishmaniasis (Phase 2, NCT03084952) [5], Zolunicant is a validated and advanced hit compound for infectious disease programs focused on neglected tropical diseases.

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